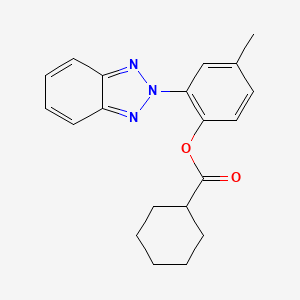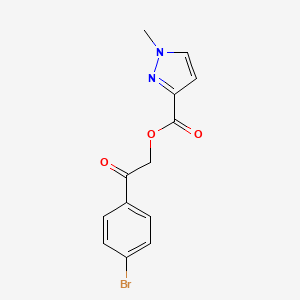![molecular formula C23H26N4O4 B10876934 2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10876934.png)
2-(2-methoxyphenoxy)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenoxy)-N’-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenoxy group, an indole derivative, and a piperidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N’-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole intermediate.
Attachment of the Methoxyphenoxy Group: This step involves the reaction of the indole-piperidine intermediate with 2-methoxyphenol, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Acetohydrazide: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and indole moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl groups, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can modify the piperidine or methoxyphenoxy groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it useful in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, such as cancer or neurological disorders.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor for other chemical products.
作用机制
The mechanism of action of 2-(2-methoxyphenoxy)-N’-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the indole and piperidine moieties could interact with active sites or allosteric sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenoxy)acetohydrazide: A simpler analog lacking the indole and piperidine groups.
N’-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide: Lacks the methoxyphenoxy group.
Uniqueness
The uniqueness of 2-(2-methoxyphenoxy)-N’-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse reactivity and potential bioactivity, making it a valuable compound for research and development.
属性
分子式 |
C23H26N4O4 |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
N-[2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H26N4O4/c1-30-19-11-5-6-12-20(19)31-15-21(28)24-25-22-17-9-3-4-10-18(17)27(23(22)29)16-26-13-7-2-8-14-26/h3-6,9-12,29H,2,7-8,13-16H2,1H3 |
InChI 键 |
PJJJYOGLKRDKHX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876851.png)
![5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B10876856.png)
![6-chloro-4-(2-chlorophenyl)-3-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B10876858.png)


![4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10876869.png)
![2-{5-methyl-2-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}-2H-benzotriazole](/img/structure/B10876882.png)


![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10876895.png)
![methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10876908.png)
![2-(1H-pyrrol-1-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide](/img/structure/B10876916.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10876922.png)
![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10876929.png)
